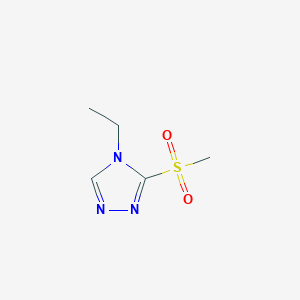

4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole

Beschreibung

Eigenschaften

IUPAC Name |

4-ethyl-3-methylsulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-3-8-4-6-7-5(8)11(2,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSFNNQSGVLRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formulation and Preparation from Stock Solutions

A practical approach to preparing solutions of 4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole involves dissolving weighed amounts of the compound in solvents such as dimethyl sulfoxide (DMSO) and corn oil for in vivo formulations. The preparation requires careful mixing and clarification steps to ensure a clear solution before proceeding to the next solvent addition. Physical methods like vortexing, ultrasound, or hot water baths aid dissolution.

Stock Solution Preparation Table:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 5.7074 | 1.1415 | 0.5707 |

| 5 | 28.5372 | 5.7074 | 2.8537 |

| 10 | 57.0744 | 11.4149 | 5.7074 |

This table guides the preparation of stock solutions at various molarities by adjusting solvent volumes accordingly.

Synthetic Routes to 1,2,4-Triazole Derivatives

While direct synthetic protocols for this compound are scarce, synthesis of related 1,2,4-triazole compounds, such as 4-amino-4H-1,2,4-triazole, provides foundational methods that can be adapted.

A notable process involves a two-step reaction starting with hydrazine hydrate and ethyl formate in the presence of an acidic ion exchange resin catalyst (e.g., Amberlyst 15). The reaction proceeds under controlled temperature conditions with solvent removal steps to drive the formation of the triazole ring system:

- Step 1: Mixing hydrazine hydrate with ethyl formate, ethanol, and Amberlyst 15 resin at 75°C until no more liquid condenses.

- Step 2: Heating the mixture to 130–133°C to remove water and ethanol by-products, completing the cyclization.

After cooling and filtration to remove the resin, the product crystallizes upon further cooling.

This method achieves high purity and yield with shorter reaction times compared to traditional methods and can be optimized for alkyl-substituted triazoles by varying the alkyl group source.

Summary Table of Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Materials | Hydrazine hydrate, ethyl formate, ethanol | For triazole core formation |

| Catalyst | Amberlyst 15 ion exchange resin | Acidic, reusable, thermally stable |

| Reaction Temperature (Step 1) | 75°C | Until no liquid condenses |

| Reaction Temperature (Step 2) | 130–133°C | To remove water and ethanol by-products |

| Solvent Removal | Vacuum-assisted distillation | Accelerates reaction and purification |

| Product Isolation | Cooling, filtration, crystallization | Yields high purity triazole derivatives |

Research Findings and Notes

- The use of Amberlyst 15 resin as a catalyst shortens reaction time from 24 hours to 6 hours and improves purity (up to 83% in related triazole synthesis).

- Ion exchange resin can be reused, improving cost efficiency.

- Physical methods such as vortexing and ultrasound enhance dissolution in formulation preparation.

- The clarity of solution at each solvent addition step is critical to avoid precipitation or incomplete dissolution.

- The described synthetic method is adaptable for derivatives with alkyl substitutions, including ethyl groups.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are typical reagents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various alkyl or aryl substituted triazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Synthesis: This compound serves as a crucial building block in the synthesis of more complex molecules due to its unique triazole ring structure. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it valuable for creating derivatives with enhanced properties.

Biology

- Enzyme Inhibition: Research indicates that 4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole can act as an enzyme inhibitor or ligand in biochemical assays. Its mechanism of action involves binding to specific molecular targets, which can inhibit enzyme activity and affect metabolic pathways .

Medicine

- Antimicrobial Properties: The compound has been explored for its potential therapeutic effects, particularly as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant antifungal and antibacterial activities. For instance:

- A series of triazole derivatives demonstrated enhanced antifungal activity against Gibberella species compared to commercial fungicides .

- It has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a treatment option for resistant bacterial infections .

Agrochemicals

- Development of Pesticides: The unique properties of this compound make it suitable for use in agrochemical formulations. Its derivatives can act as herbicides and fungicides, contributing to crop protection strategies in agriculture .

Pharmaceuticals

- Drug Development: The compound is being investigated for its role in developing new pharmaceutical agents due to its biological activity profile. Its derivatives are being synthesized and tested for various therapeutic applications including anticancer properties .

Case Studies

- Antifungal Activity Study : A study demonstrated that triazole derivatives bearing methylsulfonyl groups exhibited up to 70 times higher antifungal activity against certain fungi compared to standard treatments like bifonazole .

- Antibacterial Efficacy : Research on quinolone-triazole hybrids revealed that specific compounds displayed MIC values significantly lower than traditional antibiotics against a range of bacterial strains including MRSA .

Wirkmechanismus

The mechanism of action of 4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methylsulfonyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Triazole derivatives exhibit varied biological and physicochemical properties depending on substituents. Below, we categorize structurally related compounds and compare their activities.

Anticonvulsant Activity

- Compound 5f (3-heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole) :

Anticancer Activity

- Compound 17 (4-arylmethylenamino derivative): Substituents: Arylmethylenamino group at position 4. Activity: Active against 60 human cancer cell lines, with notable potency in preliminary MCF7, NCI-H460, and SF-268 assays .

Antioxidant Activity

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles :

Antimicrobial Activity

- 3-Substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles :

Luminescent Properties

- Conjugated 4H-1,2,4-triazoles :

Structural Comparison Table

Key Structural Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- Methylsulfonyl (-SO₂CH₃) in the target compound may improve metabolic stability compared to thio (-S-) derivatives, which are prone to oxidation .

- Sulfur-containing triazoles (e.g., thio derivatives) show strong antimicrobial activity but reduce fluorescence in optoelectronic applications .

Alkyl vs. Aryl Substituents :

- Long alkyl chains (e.g., heptyloxy in 5f) enhance lipophilicity, improving blood-brain barrier penetration for anticonvulsant effects .

- Aryl groups (e.g., pyridinyl) contribute to antioxidant activity via resonance stabilization of free radicals .

Position-Specific Effects :

- Substituents at position 3 (e.g., methylsulfonyl) influence electronic properties, while position 4 substituents (e.g., ethyl) modulate steric bulk and solubility.

Biologische Aktivität

Introduction

4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. As a derivative of the 1,2,4-triazole class, it exhibits diverse pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring substituted with an ethyl group and a methylsulfonyl group, contributing to its unique biological profile.

Overview

Research indicates that 1,2,4-triazole derivatives possess significant antibacterial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The findings suggest that compounds similar to this compound exhibit potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens .

Case Studies

- Antibacterial Efficacy : In a comparative study of triazole derivatives, compounds were synthesized and tested against E. coli, S. aureus, and Pseudomonas aeruginosa. The results indicated that specific derivatives exhibited MIC values comparable to or better than standard antibiotics like ciprofloxacin .

- Mechanism of Action : The antibacterial action of triazoles is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This mechanism was observed in derivatives where structural modifications enhanced their activity against resistant strains .

Summary Table of Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.5 |

| S. aureus | 0.25 | |

| Pseudomonas aeruginosa | 1.0 |

Overview

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research has demonstrated that triazole derivatives can modulate inflammatory cytokine release in vitro.

Case Studies

- Cytokine Modulation : A recent study evaluated the influence of triazole derivatives on TNF-α and IL-6 production in peripheral blood mononuclear cells (PBMCs). Compounds showed a significant reduction in TNF-α levels by approximately 44–60%, indicating potential as anti-inflammatory agents .

- In Vivo Models : In animal models of inflammation induced by carrageenan, certain triazole derivatives exhibited reduced paw edema comparable to standard anti-inflammatory drugs like ibuprofen .

Summary Table of Anti-inflammatory Activity

| Compound | Cytokine Assessed | Effect (%) Reduction |

|---|---|---|

| This compound | TNF-α | 50 |

| IL-6 | 30 |

Toxicity and Safety Profile

Toxicity studies conducted on various triazole derivatives have shown low cytotoxicity in human cell lines at therapeutic doses. The viability of PBMCs remained above 94% when treated with up to 100 µg/mL concentrations of these compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of hydrazide intermediates with ethyl isothiocyanate, followed by intramolecular cyclization. Key steps include refluxing in solvents like DMSO or ethanol (18–24 hours), controlled temperature (60–80°C), and purification via crystallization (water-ethanol mixtures). Yields (65–75%) depend on stoichiometric ratios, solvent polarity, and reaction time .

- Critical Parameters :

- Solvent choice (polar aprotic solvents enhance cyclization).

- Acid catalysis (glacial acetic acid improves Schiff base formation in intermediate steps) .

- Post-reaction workup (slow cooling enhances crystal purity) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Techniques :

- 1H NMR : Assigns protons on the triazole ring (δ 8.1–8.3 ppm) and ethyl/methylsulfonyl groups (δ 1.2–1.4 ppm for CH3; δ 3.1–3.3 ppm for SO2CH3) .

- IR Spectroscopy : Identifies sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and triazole ring (C=N stretch at 1500–1600 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles and planarity of the triazole core (e.g., dihedral angles < 5° between rings) .

Advanced Research Questions

Q. What computational approaches are used to predict the biological activity of this triazole derivative, and how do docking studies inform target selection?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like fungal 14α-demethylase (PDB: 3LD6). Parameters include Gibbs free energy (ΔG ≤ -8 kcal/mol indicates strong binding) and hydrogen-bond interactions with heme iron .

- Case Study : Docking revealed that the methylsulfonyl group enhances hydrophobic interactions with the enzyme’s active site, explaining antifungal activity .

Q. How can contradictory data in biological activity assays be resolved, especially regarding antifungal efficacy?

- Analysis Framework :

Strain Variability : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) to control genetic differences .

MIC vs. Time-Kill Assays : Discrepancies may arise from static (MIC) vs. dynamic (time-kill) endpoints. Combine both methods for efficacy validation .

Synergistic Effects : Evaluate combinatorial use with fluconazole to address resistance mechanisms (e.g., efflux pumps) .

Q. What strategies are effective in modifying the triazole core to enhance pharmacokinetic properties without compromising bioactivity?

- Approaches :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility. For example, esterification of the sulfonyl moiety increases oral bioavailability .

- Salt Formation : Sodium or potassium salts of thiol derivatives enhance water solubility (e.g., 2-(triazolylthio)acetic acid salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.